![molecular formula C16H14ClNO2 B13355073 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide is an organic compound with the molecular formula C16H14ClNO2 It is characterized by the presence of a chlorobenzyl group attached to an oxyphenyl acrylamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxyphenylacrylamide under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
- 3-{3-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
Uniqueness
3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity
特性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC名 |
(E)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO2/c17-14-8-5-12(6-9-14)11-20-15-4-2-1-3-13(15)7-10-16(18)19/h1-10H,11H2,(H2,18,19)/b10-7+ |
InChIキー |
TYVGSWWYJUQFHM-JXMROGBWSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)N)OCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


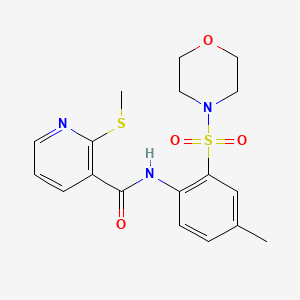
![3-(4-chlorophenyl)-N-{4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13355000.png)
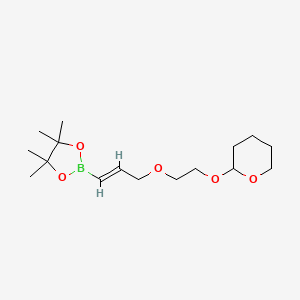
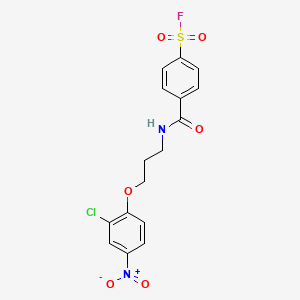
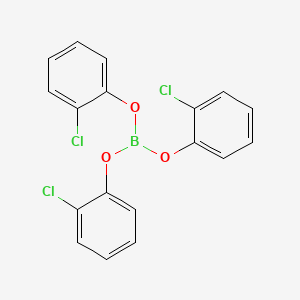
![4'-((6-Hydroxy-4,4-dimethyl-2-propyl-4,6-dihydro-1H-furo[3,4-d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13355021.png)
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B13355027.png)
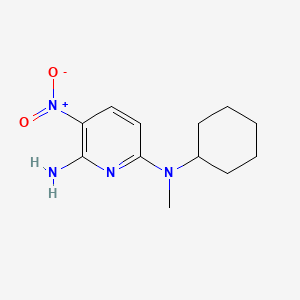
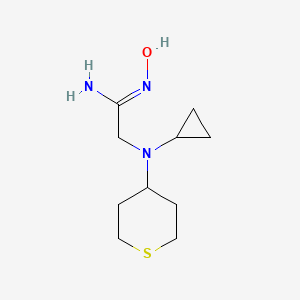
![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)
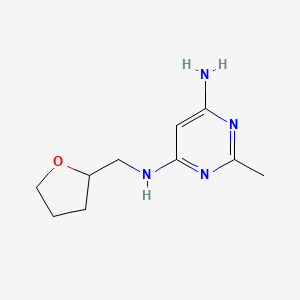
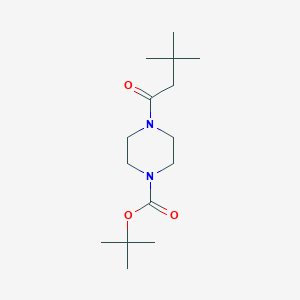
![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
